molecular formula C14H11Cl B155792 trans-4-Chlorostilbene CAS No. 1657-50-7

trans-4-Chlorostilbene

Cat. No.: B155792
CAS No.: 1657-50-7
M. Wt: 214.69 g/mol
InChI Key: TTYKTMUIQGPMMH-VOTSOKGWSA-N
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Description

trans-4-Chlorostilbene is an organic compound with the molecular formula C14H11Cl. It is a derivative of benzene, where a chlorine atom is substituted at the para position and a styrene moiety is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-4-Chlorostilbene can be synthesized through various methods. One common approach involves the palladium-catalyzed Kumada cross-coupling reaction. This reaction typically uses a Grignard reagent and an aryl halide under palladium catalysis to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: trans-4-Chlorostilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

trans-4-Chlorostilbene is utilized extensively in scientific research due to its versatile properties. It finds applications in:

Mechanism of Action

The mechanism of action of trans-4-Chlorostilbene in chemical reactions involves the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution . The chlorine atom and the styrene moiety influence the reactivity and orientation of the reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

trans-4-Chlorostilbene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

1-chloro-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYKTMUIQGPMMH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4714-23-2
Record name 1-Chloro-4-(2-phenylvinyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Chlorostilbene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-(2-phenylvinyl)benzene
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Synthesis routes and methods I

Procedure details

22.8 g (0.1 mol) of benzylphosphonic acid diethyl ester were added dropwise to a solution, cooled to 0° to 5° C., of 22.4 g (0.2 mol) of potassium tert.-butylate in 100 ml of tetrahydrofuran (dried over sodium) in the course of 15 l minutes. The mixture was stirred for one hour; a solution of 28 g (0.1 mol) of α-hydroxy-4-chlorobenzylphosphonic acid diethyl ester in 50 ml of tetrahydrofuran was then added to the mixture, while cooling to 0° to 5° C., and the mixture was stirred at room temperature (about 20° C.) for a further 15 hours. It was then poured into 1 liter of ice-water, filtered off and dried. 18 g (84% of theory) of 1-(4-chlorophenyl)-2-phenyl-ethylene were thus obtained in the form of colorless crystals of melting point 130° C.
Quantity
22.8 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The procedure described in Example 1 is followed, except that 17.5 g (0.1 mol) of 4-chlorobenzoyl chloride, 13.02 g (0.125 mol) of styrene, 35.37 g (0.1 mol) of tri-2-ethylhexylamine and 0.1773 g (0.01 mol) of palladium chloride are used. After a reaction time of 4 hours at 120° C., 9.3 g (0.0433 mol) of 4-chlorostilbene, corresponding to a yield of 43.3% of theory, are obtained in the form of white flakes; melting point 129°-130° C.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
tri-2-ethylhexylamine
Quantity
35.37 g
Type
reactant
Reaction Step Three
Name
palladium chloride
Quantity
0.1773 g
Type
catalyst
Reaction Step Four
Yield
43.3%

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